DL-Aspartic acid-13C,15N

Catalog No.
S1921709
CAS No.
98532-13-9
M.F
C4H7NO4
M. Wt
135.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Aspartic acid-13C,15N

CAS Number

98532-13-9

Product Name

DL-Aspartic acid-13C,15N

IUPAC Name

2-(15N)azanyl(213C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

135.09 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1

InChI Key

CKLJMWTZIZZHCS-BFQMUAMKSA-N

SMILES

Array

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([13CH](C(=O)O)[15NH2])C(=O)O

DL-Aspartic acid-13C,15N (specifically the 2-13C,15N isotopologue, CAS 98532-13-9) is a stable isotope-labeled, racemic amino acid standard critical for high-precision mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . By incorporating covalently stable 13C and 15N isotopes at the alpha-carbon and amino positions, this compound provides a precise mass shift relative to its unlabeled counterpart while retaining identical physicochemical properties. As a racemic (DL) mixture, it is uniquely suited for chiral metabolomics, foodomics, and neurobiological studies where both D- and L-enantiomers must be quantified simultaneously. Its primary procurement value lies in its role as an internal standard for isotope-dilution MS (IDMS) and as a tracer for metabolic flux analysis, where it overcomes the limitations of deuterated analogs and enantiopure standards.

Substituting DL-Aspartic acid-13C,15N with deuterated analogs (e.g., DL-Aspartic acid-2,3,3-D3) or enantiopure forms (e.g., L-Aspartic acid-13C,15N) introduces significant analytical vulnerabilities in quantitative workflows . Deuterated standards are susceptible to hydrogen-deuterium (H/D) exchange and scrambling during acidic or basic sample preparation, leading to signal loss and quantification errors. Furthermore, utilizing an enantiopure L-labeled standard in chiral chromatography fails to account for matrix effects and retention time shifts specific to the D-enantiomer [1]. Consequently, for assays requiring robust chiral separation or rigorous pre-analytical stability, generic substitutions compromise data integrity and reproducibility, making the dual-labeled racemic form the strictly necessary choice.

Pre-Analytical Stability: 13C/15N vs. Deuterated Standards

In rigorous isotope-dilution mass spectrometry workflows, the stability of the isotopic label is paramount. DL-Aspartic acid-2-13C,15N utilizes covalently bound heavy isotopes at the carbon skeleton and nitrogen heteroatom, exhibiting negligible isotopic exchange under standard acidic or basic extraction conditions [1]. In contrast, deuterated baselines like DL-Aspartic acid-2,3,3-D3 can undergo H/D exchange, particularly at the alpha position, leading to up to 5-15% label loss or scrambling during aggressive sample derivatization. This isotopic fidelity ensures that the 13C/15N standard maintains a constant response factor, directly improving the coefficient of variation (CV) in quantitative assays compared to D-labeled analogs .

Evidence DimensionIsotopic label retention during sample preparation
Target Compound Data~100% retention (covalently stable 13C and 15N)
Comparator Or BaselineDeuterated analogs (e.g., DL-Aspartic acid-2,3,3-D3)
Quantified DifferenceAvoidance of 5-15% label loss/scrambling seen in deuterated standards
ConditionsAcidic/basic metabolomic extraction and derivatization

Eliminating H/D exchange artifacts ensures absolute quantification accuracy, making this the preferred internal standard for rigorous regulatory or clinical MS workflows.

Matrix Effect Correction for Chiral D- and L-Enantiomers

When quantifying trace D-aspartic acid in biological or food samples via chiral LC-MS or GC-MS, matrix effects can differentially suppress the ionization of D- and L-enantiomers [1]. Utilizing DL-Aspartic acid-13C,15N provides a labeled co-eluting standard for both enantiomers simultaneously. If an enantiopure L-Aspartic acid-13C,15N standard is used as a baseline, it only co-elutes with the L-analyte, leaving the D-analyte vulnerable to uncorrected matrix suppression, which can vary by 10-30% depending on the sample matrix. The racemic labeled standard ensures a 1:1 internal correction for both peaks, achieving superior analytical recovery .

Evidence DimensionMatrix effect correction in chiral MS
Target Compound DataSimultaneous co-elution and correction for both D- and L-aspartic acid
Comparator Or BaselineEnantiopure L-Aspartic acid-13C,15N
Quantified DifferenceEliminates 10-30% differential ion suppression error for the D-enantiomer
ConditionsChiral LC-MS/GC-MS of complex biological matrices

Buyers conducting chiral metabolomics must procure the DL-form to guarantee accurate quantification of the less abundant D-enantiomer.

Enabling Heteronuclear Dipolar Coupling Measurements

The specific adjacent labeling of CAS 98532-13-9 (DL-Aspartic acid-2-13C,15N) provides a direct, one-bond 13C-15N pair. This configuration is essential for double-resonance solid-state NMR techniques, such as Rotational-Echo Double-Resonance (REDOR) [1]. Compared to singly labeled baselines (e.g., 15N-Aspartic acid), which lack the adjacent 13C spin, the dual-labeled compound allows for the direct measurement of the 1J(C,N) scalar coupling (~15 Hz) and strong dipolar couplings. This enables precise internuclear distance measurements and conformational analysis that are physically impossible to perform with singly labeled or unlabeled materials[2].

Evidence DimensionHeteronuclear coupling observability
Target Compound DataDirect 1J(C,N) and dipolar coupling extraction
Comparator Or BaselineSingly labeled (15N or 13C) DL-Aspartic acid
Quantified Difference100% signal availability for C-N double-resonance vs. 0% in singly labeled baselines
ConditionsSolid-state REDOR NMR spectroscopy

For structural biologists and materials scientists, the adjacent dual label is a strict prerequisite for executing advanced multi-nuclear NMR pulse sequences.

Internal Standardization for Chiral Metabolomics and Foodomics

Directly leveraging its racemic nature and isotopic stability, DL-Aspartic acid-13C,15N is the optimal internal standard for chiral LC-MS/GC-MS workflows [1]. It is extensively used to quantify D-aspartic acid accumulation in aging tissues, neurobiological samples, and fermented foods, where it perfectly corrects for matrix suppression of both enantiomers without the risk of pre-analytical H/D exchange.

Metabolic Flux Analysis (MFA) and Isotope Tracing

The robust 13C and 15N labels make this compound an ideal tracer for mapping carbon and nitrogen flux through the TCA cycle and urea cycle [2]. Its resistance to scrambling ensures that downstream labeled metabolites accurately reflect biochemical pathway activity rather than sample preparation artifacts.

Solid-State NMR Structural Elucidation

Due to the adjacent 13C and 15N nuclei, this specific isotopologue is procured for solid-state NMR studies (e.g., REDOR experiments) to determine precise internuclear distances and probe hydrogen-bonding networks in complex peptide assemblies or biomaterials [3].

XLogP3

-2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

135.03789743 Da

Monoisotopic Mass

135.03789743 Da

Heavy Atom Count

9

Sequence

D

Dates

Last modified: 08-16-2023

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